XLogP3 Lipophilicity Differentiates tert-Butyl 3-(Chloromethyl)-3-methoxyazetidine-1-carboxylate from the Des-methoxy and Des-chloromethyl Analogs
The target compound (CAS 2305252-83-7) possesses a computed XLogP3 of 1.2, positioning it between the more lipophilic des-methoxy analog tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (CAS 876589-20-7, XLogP3 = 1.7) and the less lipophilic des-chloromethyl analog tert-butyl 3-methoxyazetidine-1-carboxylate (CAS 429669-07-8, XLogP3 = 0.8) [1][2]. This intermediate lipophilicity is optimal for balancing membrane permeability and aqueous solubility in CNS drug discovery programs, where compounds with XLogP3 values between 1 and 3 are generally favored [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Des-methoxy analog (CAS 876589-20-7): XLogP3 = 1.7; Des-chloromethyl analog (CAS 429669-07-8): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = -0.5 vs des-methoxy analog; ΔXLogP3 = +0.4 vs des-chloromethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A compound with XLogP3 = 1.2 is more likely to achieve favorable ADME properties than the des-methoxy analog (XLogP3 = 1.7, potentially too lipophilic) or the des-chloromethyl analog (XLogP3 = 0.8, potentially too polar), directly impacting the decision to select this building block for CNS or oral drug candidates.
- [1] PubChem. Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate. CID 138987645. Computed XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/2305252-83-7 View Source
- [2] PubChem. tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate. CID 69246021. XLogP3-AA = 1.7; tert-Butyl 3-methoxyazetidine-1-carboxylate. CID 22243050. XLogP3-AA = 0.8. View Source
- [3] Wager TT, et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767-775. View Source
